molecular formula C5H4N4O3 B131465 Uric acid CAS No. 69-93-2

Uric acid

Cat. No. B131465
CAS RN: 69-93-2
M. Wt: 168.11 g/mol
InChI Key: LEHOTFFKMJEONL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uric Acid Description

Uric acid is a significant biological compound, recognized as the end-product of purine metabolism in humans. It is traditionally viewed as a metabolically inert substance without physiological value. However, recent studies have challenged this notion, suggesting that uric acid may play a role as an antioxidant, defending against oxidative stress and potential damage from reactive oxygen species . Uric acid's antioxidant properties are highlighted by its ability to scavenge singlet oxygen and radicals, which may contribute to its protective effects against aging and cancer .

Synthesis Analysis

The synthesis of uric acid involves the enzyme xanthine oxidoreductase, which can exist in two forms: xanthine dehydrogenase and xanthine oxidase. The latter form uses molecular oxygen as an electron acceptor, producing superoxide anion and other reactive oxygen species as byproducts . This process occurs locally within the vessel wall, where xanthine oxidase is activated during ischemia/reperfusion events, leading to the generation of free radicals and uric acid .

Molecular Structure Analysis

While the molecular structure of uric acid itself is not directly discussed in the provided papers, the structure of related compounds, such as uranyl hybrids and acidic 3d-metal urates, has been studied. These compounds involve coordination of the urate anion through oxygen and nitrogen atoms, forming various polyhedra and complex structures . These studies provide insight into the potential interactions and binding mechanisms of uric acid derivatives.

Chemical Reactions Analysis

Uric acid undergoes oxidation reactions when exposed to biologically relevant oxidizing species. Hypochlorous acid, for example, rapidly oxidizes uric acid to form allantoin, oxonic/oxaluric, and parabanic acids, among other products . Hydroxyl radicals also oxidize uric acid, leading to similar oxidation products . These reactions are significant as they demonstrate the reactivity of uric acid and its potential role in mitigating oxidative damage.

Physical and Chemical Properties Analysis

The physical and chemical properties of uric acid include its acid-base characteristics and redox potential. The one-electron oxidation of uric acid generates the urate radical, which has specific acid-base properties (pKa1 = 3.1 and pKa2 = 9.5) and a redox potential (E7 = 0.59 V) . These properties are crucial for understanding the antioxidant mechanisms of uric acid, as they influence its reactivity with oxidizing species and peroxy radicals .

Relevant Case Studies

Several case studies highlight the biological implications of uric acid. For instance, uric acid has been shown to stimulate vascular smooth muscle cell proliferation by increasing the expression of platelet-derived growth factor A-chain, suggesting a role in atherogenesis and intimal proliferation following arterial injury . Additionally, uric acid has been used as a catalyst for the synthesis of biologically active pyran annulated heterocyclic systems, showcasing its versatility and potential applications in green chemistry .

Scientific Research Applications

Antioxidant Properties and Cardiovascular Disease

Uric acid, an organic compound resulting from purine catabolism, exhibits both protective and potentially harmful effects. Its antioxidant properties suggest a protective role against aging and oxidative cell injury. Conversely, epidemiological and clinical evidence links hyperuricemia with cardiovascular diseases, where oxidative stress is a significant factor. This paradoxical relationship highlights the transition of antioxidants into pro-oxidants under certain conditions, especially at supranormal blood levels (Lippi et al., 2008).

Uric Acid in Tea Polyphenols and Xanthine Oxidase Inhibition

Tea polyphenols, particularly epigallocatechin gallate (EGCG) and gallocatechin gallate (GCG), have been studied for their uric acid-lowering effects. These compounds inhibit xanthine oxidase (XO) activity, a key enzyme in uric acid production. The binding of these polyphenols to XO interferes with substrate entry and reduces the formation of uric acid, offering insights into dietary supplements and medications for lowering uric acid (Zhang et al., 2022).

Uric Acid and Urinary Stone Disease

Research over the past 40 years has identified uric acid as a critical factor in urinary stone disease. The role of diet, particularly animal protein-rich diets, and the process of crystallization, including supersaturation and aggregation, have been essential areas of focus. The identification of inhibitors like citrate and Tamm-Horsfall protein (THP) has contributed significantly to our understanding of urinary stone formation and potential treatments (Bichler, 2006).

Uric Acid Homeostasis

A detailed understanding of uric acid homeostasis, influenced by genetic and regulatory networks, has emerged recently. This knowledge has led to insights into diseases associated with hyperuricemia and the development of targeted therapies for its management (Mandal & Mount, 2015).

Neuroprotection in Stroke

Uric acid exhibits neuroprotective effects, particularly in models of ischemic brain injury. For example, it reduces brain damage and improves outcomes in thromboembolic stroke models, suggesting its potential in acute stroke treatment (Romanos et al., 2007). Additionally, uric acid combined with thrombolytic therapy shows promise, though large-scale trials are needed to confirm its efficacy and safety (Chamorro et al., 2014).

Potential in Neurodegenerative Disorders

Soluble analogs of uric acid, such as 1,7-dimethyluric acid (mUA2) and 6,8-dithiouric acid (sUA2), have been developed due to uric acid's low solubility. These analogs show increased antioxidant and neuroprotective activities, suggesting their therapeutic potential in treating stroke and other neurodegenerative conditions (Haberman et al., 2007).

Uric Acid in Microbial Communities and Environmental Impact

Uric acid also plays a role in environmental science, particularly in oil-degrading marine microbial communities. It serves as a hydrophobic nitrogen source, stimulating microbial activities and influencing the conversion of uric acid to ammonium by certain microbial strains, such as Halomonads (Gertler et al., 2015).

Future Directions

Advances have established the interplay of certain foods on urate transporters and renal handling of urate. More studies, especially prospective ones, are needed to increase our understanding of the roles of foods and urate transporters and other molecular mechanisms on the risk of developing gout and hyperuricemia .

properties

IUPAC Name

7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHOTFFKMJEONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042508
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid
Record name Uric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18587
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.06 mg/mL
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Uric Acid

CAS RN

69-93-2
Record name Uric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uric Acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name uric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Uric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Uric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Greater than 300 °C, > 300 °C
Record name Uric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08844
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Uric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To each of the mixtures was added a reagent prepared by dissolving 1 μmol 4-aminoantipyrine and 2 units of uricase in 1.5 ml of 0.1M phosphate buffer (pH 6.5). After the resulting mixtures were maintained in a thermostat at 37° C. for about 5 minutes, the absorbance was measured at a wavelength of 555 nm with a spectrophotometer (Model 228, manufactured by Hitachi, Ltd.) using purified water as a control. The results obtained are shown in Table 3.
Quantity
1 μmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A multi-faceted process for preparing uric acid of varying degrees of purity includes a first phase wherein uric acid of approximately 80-90% purity is prepared by dissolving fecal matter containing uric acid in a dilute alkali solution and then separating any undissolved solid residue therefrom. An ammonium salt is added to the solution to precipitate ammonium urate, which is readily convertible by conventional means to uric acid of 80-90% purity. Uric acid of even greater purity is prepared in the second phase by dissolving a relatively impure uric acid product, such as the above ammonium urate, in a second dilute alkali solution. Urate salt is then precipitated by gradually adjusting the pH of the second alkali solution with a dilute mineral acid to a pH of about 10.5. The urate salt is subsequently separated and converted to uric acid by suspending it in hot dilute mineral acid, the resultant uric acid having a purity of approximately 99%. The third phase of the present invention comprises preparing ultra pure crystalline uric acid by dissolving a relatively pure uric acid product, such as that obtained from the second phase, or an impure uric acid product, in a hot perchloric acid solution. Immediately upon dissolution of the uric acid, the hot perchloric acid solution is gradually cooled to form perchlorate salt crystals which contain uric acid. The perchlorate salt crystals are separated and then redissolved in a second hot perchloric acid solution which is thereupon immediately gradually cooled to again form perchlorate salt crystals containing uric acid. This second batch of perchlorate salt crystals is separated from the solution and then suspended in warm water to dissolve the perchloric acid and precipitate uric acid crystals. The resultant uric acid crystals are then separated and have a purity of approximately 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Synthesis routes and methods III

Procedure details

, the reagent solution contains, uricase 300 units/ml, horse radish peroxidase 100 micrograms/ml, and p-hydroxy phenyl acetic acid 100 micrograms/ml, dissolved in 0.1 mol/L glycine buffer pH 9.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Uric acid is oxidized enzymatically by uricase to allantoin and hydrogen peroxide at about pH 7. The stoichiometry of the enzyme reaction proper, regardless of buffer or pH, is given by equation (1), i.e., the transfer of an electron pair from the urate monoanion to oxygen, yielding an unstable acid intermediate (1-carboxy-2,4,6,8-tetraazabicycl [3,3,0]-octa-4-en-3,7-dione), and hydrogen peroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods V

Procedure details

50 mM tris-hydrochloric acid buffer (2.9 ml) and 0.1 ml of a 10 mM aqueous solution of xanthine are mixed, and this mixture is pre-heated at 37° C. After 0.01 ml of enzyme solution is added and gently mixed, the increase of absorbance at 293 nm per minute is determined using a spectrophotometer thermostated at 37° C. with distilled water as the control. The xanthine oxidase activity is expressed on the assumption that the amount of enzyme which produces 1 μmol of uric acid per minute under the conditions described above is taken as 1 unit (U).
[Compound]
Name
tris-hydrochloric acid
Quantity
2.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
enzyme solution
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Uric acid
Reactant of Route 2
Reactant of Route 2
Uric acid
Reactant of Route 3
Uric acid
Reactant of Route 4
Uric acid
Reactant of Route 5
Uric acid
Reactant of Route 6
Uric acid

Citations

For This Compound
789,000
Citations
GK Glantzounis, EC Tsimoyiannis… - Current …, 2005 - ingentaconnect.com
… uric acid has an important role in vivo as an antioxidant. This review presents the current evidence regarding the antioxidant role of uric acid … use of uric acid (or uric acid precursors) in …
Number of citations: 132 www.ingentaconnect.com
BF Becker - Free Radical Biology and Medicine, 1993 - Elsevier
Uric acid, or more correctly (at physiological pH values), its monoanion urate, is traditionally considered to be a metabolically inert end-product of purine metabolism in man, without any …
Number of citations: 152 www.sciencedirect.com
WG Barr - Clinical Methods: The History, Physical, and Laboratory …, 1990 - ncbi.nlm.nih.gov
… as sodium tungstate by uric acid to produce a measurable … considered an overestimation of true uric acid levels, and the … of uric acid results from the specific oxidation of uric acid by …
Number of citations: 49 www.ncbi.nlm.nih.gov
B Alvarez-Lario… - QJM: An International …, 2011 - academic.oup.com
High uric acid (UA) levels can cause gout, urolithiasis and acute and chronic nephropathy, all of which are due to the deposit of urate crystals. There is also increasing evidence of …
Number of citations: 167 academic.oup.com
B Álvarez-Lario, J Macarrón-Vicente - Rheumatology, 2010 - academic.oup.com
Uric acid (UA) is the end product of purine metabolism in humans due to the loss of uricase activity by various mutations of its gene during the Miocene epoch, which led to humans …
Number of citations: 394 academic.oup.com
C Ruggiero, A Cherubini, A Ble, AJG Bos… - European heart …, 2006 - academic.oup.com
Aims The role of uric acid (UA) in the process of atherosclerosis and atherotrombosis is controversial. Epidemiological studies have recently shown that UA may be a risk factor for …
Number of citations: 763 academic.oup.com
DI Feig, DH Kang, RJ Johnson - New England journal of …, 2008 - Mass Medical Soc
… Davis wrote, “High arterial tension in gout is due in part to uric acid or … uric acid levels were not available earlier in Davis's career, however, there were no studies indicating that uric acid …
Number of citations: 937 www.nejm.org
DI Feig, M Mazzali, DH Kang, T Nakagawa… - Journal of the …, 2006 - journals.lww.com
… uric acid >6.5 mg/dl and >60% have a serum uric acid >5.5 mg/dl ( 7 , 8 ) and that there was a linear relationship between serum uric acid … reports that indicated that serum uric acid is an …
Number of citations: 253 journals.lww.com
MG Simic, SV Jovanovic - Journal of the American Chemical …, 1989 - ACS Publications
… He also suggested that uric acid, which is present in plasma … previously published hypothesis12 that uric acid may act in the … Furthermore, this protective role of uric acid was cited as an …
Number of citations: 374 pubs.acs.org
RJ Johnson, T Nakagawa, D Jalal… - Nephrology Dialysis …, 2013 - academic.oup.com
… uric acid and that lowering the uric acid level could improve the kidney disease [13]. Cyclosporine is also known to raise the uric acid … uric acid level and lessened by lowering it [14, 15]. …
Number of citations: 697 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.